5,6-dimethyl-6-phenyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one
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Overview
Description
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- is a heterocyclic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.228 g/mol This compound belongs to the oxadiazine family, which is characterized by a six-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazides with carbonyl compounds under acidic or basic conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst like sulfuric acid or sodium hydroxide. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming various substituted products.
Scientific Research Applications
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- can be compared with other similar compounds such as:
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-6,6-dimethyl-5-phenyl-: This compound has a similar structure but differs in the position of the dimethyl substituents.
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5-phenyl-: This compound lacks the dimethyl groups, which may affect its chemical reactivity and applications.
The unique combination of the phenyl group and the dimethyl substituents in 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- enhances its stability and potential for diverse applications.
Properties
CAS No. |
105889-05-2 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5,6-dimethyl-6-phenyl-3H-1,3,4-oxadiazin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-11(2,15-10(14)13-12-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) |
InChI Key |
CWZAHGNWKZHUDH-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)OC1(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NNC(=O)OC1(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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